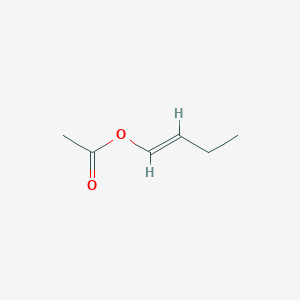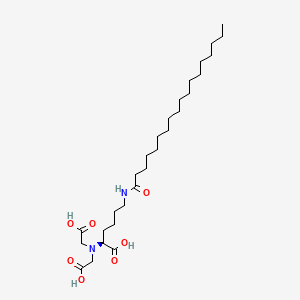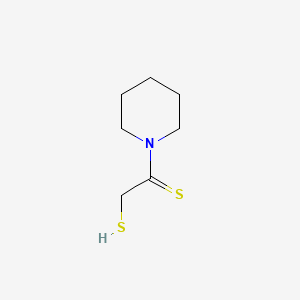![molecular formula C10H18O3 B13826826 (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[222]octane-5,6-diol is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[222]octane core with two hydroxyl groups at positions 5 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as camphor or its derivatives.
Cyclization: A key step involves the cyclization of the starting material to form the bicyclic core. This can be achieved through intramolecular reactions facilitated by catalysts or specific reaction conditions.
Hydroxylation: The introduction of hydroxyl groups at positions 5 and 6 is achieved through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or microbial growth, leading to its observed biological effects.
Comparación Con Compuestos Similares
Camphor: Shares a similar bicyclic structure but lacks the hydroxyl groups.
Borneol: Another bicyclic compound with hydroxyl groups, but differs in the position and configuration of these groups.
Isoborneol: Similar to borneol but with a different stereochemistry.
Uniqueness: (1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-5-10(3,13-9)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7?,8?,10+/m1/s1 |
Clave InChI |
ZYIMYSPLJFAHIA-NSDNXHHOSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C(C1O)O)C(O2)(C)C |
SMILES canónico |
CC1(C2CCC(O1)(C(C2O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


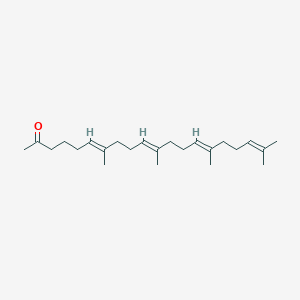
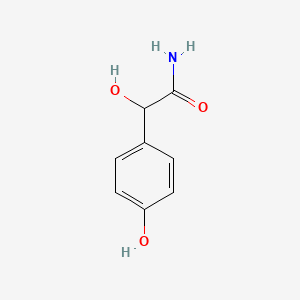

![6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B13826765.png)
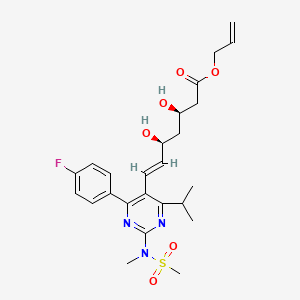

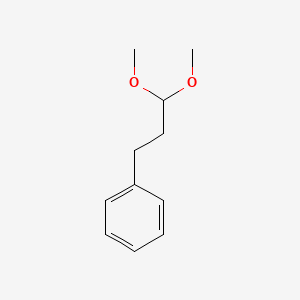
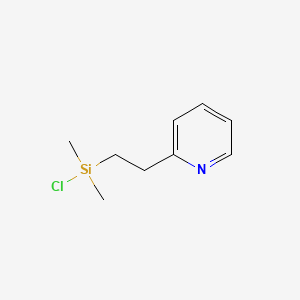
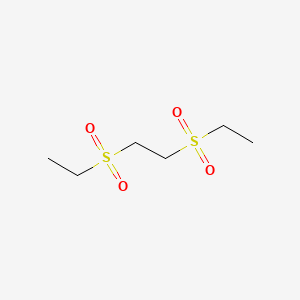
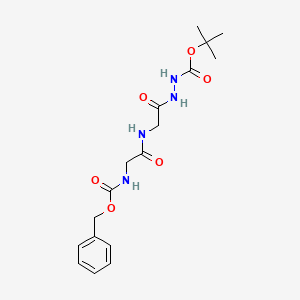
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
